A Senior Application Scientist's Guide to 4-Methoxy-2-methyl-benzenesulfonyl chloride
A Senior Application Scientist's Guide to 4-Methoxy-2-methyl-benzenesulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 4-Methoxy-2-methyl-benzenesulfonyl chloride, a key organic intermediate. We will move beyond simple data recitation to explore its synthesis, reactivity, and application from a mechanistic and practical standpoint, grounded in established chemical principles.
Core Compound Identification and Physicochemical Properties
4-Methoxy-2-methyl-benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring significantly influences its reactivity compared to simpler analogs like benzenesulfonyl chloride. Its unique electronic and steric profile makes it a valuable reagent in specialized synthetic applications.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 68978-27-8 .[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 68978-27-8 | [1][2] |
| Molecular Formula | C₈H₉ClO₃S | [2] |
| Molecular Weight | 220.67 g/mol | [2] |
| IUPAC Name | 4-methoxy-2-methylbenzene-1-sulfonyl chloride | [1][2] |
| Appearance | Typically a solid (inferred from similar compounds) | [3] |
| Purity | Commonly available at ≥98% | [2] |
| Solubility | Soluble in various organic solvents; reacts with water. | [4] |
Synthesis Pathway: A Mechanistic Perspective
The synthesis of arylsulfonyl chlorides is a cornerstone of organic chemistry. While specific, optimized industrial routes for 4-Methoxy-2-methyl-benzenesulfonyl chloride are often proprietary, a chemically sound and common laboratory-scale approach involves the chlorosulfonation of the corresponding substituted anisole.
The causality behind this choice is the high reactivity of the chlorosulfonic acid (ClSO₃H) reagent, which acts as a powerful electrophile to achieve sulfonation and subsequent chlorination of the sulfonic acid in a one-pot process. The directing effects of the existing substituents on the aromatic ring are critical. The methoxy group is a strong ortho-, para-director and activating group, while the methyl group is a weaker ortho-, para-director and activating group. The sulfonation will preferentially occur at the position most activated and sterically accessible, which is para to the methoxy group and ortho to the methyl group.
Caption: Generalized workflow for the synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride.
Experimental Protocol: Conceptual Laboratory Synthesis
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System Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl). The entire apparatus must be scrupulously dried to prevent premature hydrolysis of the reagent and product.
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Initial Charge: 3-methylanisole is charged into the flask and cooled in an ice-water bath to 0-5 °C. The low temperature is critical to control the highly exothermic reaction and minimize side-product formation.
-
Reagent Addition: An excess of chlorosulfonic acid is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is a key control parameter for safety and yield.
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Reaction & Quenching: After the addition is complete, the mixture is stirred at low temperature for an additional hour. The reaction mass is then very carefully poured onto crushed ice. This step quenches the reaction and precipitates the crude sulfonyl chloride product, which is insoluble in the aqueous acidic medium.
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Workup & Purification: The precipitated solid is filtered, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.
Reactivity Profile and Core Applications
The primary utility of 4-Methoxy-2-methyl-benzenesulfonyl chloride lies in its function as an electrophilic precursor for the sulfonyl group (-SO₂-). Its most common application is in the synthesis of sulfonamides through reaction with primary or secondary amines.
The sulfonyl group's sulfur atom is highly electron-deficient due to the two electronegative oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The presence of the electron-donating methoxy and methyl groups on the ring slightly attenuates the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride, which can be a desirable trait for achieving selectivity in complex syntheses.
Caption: Core reaction of 4-Methoxy-2-methyl-benzenesulfonyl chloride with amines.
Applications in Drug Development and Organic Synthesis
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Pharmaceutical Intermediates: Sulfonamides are a critical class of compounds in medicinal chemistry, famously including antibacterial sulfa drugs.[5] This reagent allows for the introduction of the 4-methoxy-2-methylphenylsulfonyl moiety into a drug candidate, which can modulate properties like solubility, stability, and biological activity.[4][6][7]
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Protecting Group: The sulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable to many reaction conditions, and the protecting group can often be removed under specific reductive conditions.
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Polymer Chemistry: This compound can be used in the synthesis of specialty polymers, contributing to materials with enhanced thermal or chemical resistance.[6]
Safety, Handling, and Storage Protocol
As a sulfonyl chloride, this compound is corrosive and moisture-sensitive. A self-validating safety protocol is not merely a list of rules but a system where the reason for each step reinforces compliance.
Table 2: Mandatory Safety and Handling Protocol
| Procedure Step | Action Required | Causality & Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[8] | Trustworthiness: The compound causes severe skin burns and eye damage upon contact.[8] A face shield protects against unexpected splashes during handling. |
| Handling Environment | Handle exclusively in a certified chemical fume hood with adequate ventilation.[9] | Expertise: The compound reacts with moisture (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[4] A fume hood is essential to prevent inhalation of this toxic byproduct. |
| Dispensing | Use spark-proof tools and dispense from the original container under an inert atmosphere (e.g., nitrogen or argon) if possible.[8] | Expertise: This prevents hydrolysis from atmospheric moisture, preserving the reagent's integrity. Spark-proof tools are a general precaution when handling organic chemicals. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from water and incompatible materials (e.g., bases, alcohols).[8][10] Recommended storage may be refrigerated (2-8°C).[11][12] | Trustworthiness: Proper storage prevents degradation via hydrolysis and ensures long-term stability and reactivity for experiments. |
| Spill & Disposal | Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[11] Do not use water.[8] Dispose of contents/container in accordance with local, regional, and national regulations.[8] | Trustworthiness: Using water on a spill will accelerate the release of HCl gas, creating a more hazardous situation. Proper disposal is a legal and ethical requirement for all researchers. |
Conclusion
4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 68978-27-8) is a specialized reagent whose value is derived from the specific substitution pattern on its aromatic ring. For the medicinal chemist or the process development scientist, understanding its synthesis, the mechanistic basis of its reactivity, and the rigorous requirements for its safe handling are paramount. Its role as a precursor to the sulfonamide functional group ensures its continued relevance in the discovery and development of novel small molecules.
References
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NIST. Benzenesulfonyl chloride, 4-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]
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ChemSynthesis. 4-methoxybenzenesulfonyl chloride. Available from: [Link]
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NIST. Benzenesulfonyl chloride, 4-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]
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Solubility of Things. 4-Methoxybenzenesulfonyl Chloride. Available from: [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
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PharmaCompass. 4-methoxy benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
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ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Available from: [Link]
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